(2S)-1-tert-Butoxypropan-2-ol

Catalog No.
S955931
CAS No.
136656-76-3
M.F
C7H16O2
M. Wt
132.203
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-1-tert-Butoxypropan-2-ol

CAS Number

136656-76-3

Product Name

(2S)-1-tert-Butoxypropan-2-ol

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxy]propan-2-ol

Molecular Formula

C7H16O2

Molecular Weight

132.203

InChI

InChI=1S/C7H16O2/c1-6(8)5-9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m0/s1

InChI Key

GQCZPFJGIXHZMB-LURJTMIESA-N

SMILES

CC(COC(C)(C)C)O

(2S)-1-tert-Butoxypropan-2-ol, also known as 1-tert-butoxypropan-2-ol, is an organic compound characterized by its structural formula C₇H₁₆O₂. It appears as a clear, colorless liquid with a mild, ethereal odor. This compound is a member of the glycol ether family and is primarily used as a solvent in various industrial applications due to its favorable solubility properties and low volatility .

  • Chiral Solvents

    The (2S) configuration of (2S)-1-tert-Butoxypropan-2-ol makes it a potential chiral solvent for asymmetric synthesis. However, research suggests its chiral discrimination ability might be weaker compared to other established chiral alcohols .

  • Solvent for Bioactive Compounds

    Some studies have investigated (2S)-1-tert-Butoxypropan-2-ol as a solvent for extracting or isolating bioactive compounds from natural sources. Its lipophilic character allows it to dissolve certain non-polar compounds, but its specific applications in this area are not extensively documented.

, including:

  • Etherification: Reacts with alcohols to form ethers.
  • Oxidation: Can be oxidized to produce propylene glycol and other metabolites, primarily through O-dealkylation pathways .
  • Dehydration: Under certain conditions, it may dehydrate to yield olefins.

These reactions are significant for its utility in synthesis and application in various industrial processes.

The synthesis of (2S)-1-tert-butoxypropan-2-ol typically involves:

  • Reaction of Isobutylene with Propylene Glycol: This method utilizes a solid-resin etherification catalyst under controlled conditions to favor the formation of the α-isomer.
  • Catalytic Etherification: Utilizing acidic catalysts to promote the reaction between propylene glycol and tert-butyl alcohol .

These methods yield high-purity products, often exceeding 99% of the desired isomer.

(2S)-1-tert-butoxypropan-2-ol is widely used in:

  • Industrial Solvents: Employed in paints, coatings, inks, and adhesives due to its excellent solubility properties.
  • Chemical Intermediates: Serves as a precursor in the synthesis of other chemicals and solvents.
  • Biodegradable Products: Its derivatives are explored for use in biodiesel production and other renewable energy applications .

Research on the interactions of (2S)-1-tert-butoxypropan-2-ol with biological systems indicates potential pathways for metabolism involving cytochrome P450 enzymes. These studies suggest that this compound may undergo significant biotransformation within mammalian systems, leading to various metabolites that could influence biological activity . Moreover, computer modeling has predicted multiple metabolic pathways for this compound, indicating its complexity in biological interactions .

Several compounds share structural similarities with (2S)-1-tert-butoxypropan-2-ol. Below is a comparison highlighting its uniqueness:

Compound NameStructural FormulaKey Features
1-Methoxypropan-2-olC₄H₁₀OLower molecular weight; used as a solvent
2-Methoxypropan-1-olC₄H₁₀ODifferent hydroxyl group position; less polar
1-Ethoxypropan-2-olC₅H₁₂OEthyl group instead of tert-butyl; different solubility properties
1-Tert-butoxyethanolC₆H₁₄O₂Similar ether structure; used in similar applications

(2S)-1-tert-butoxypropan-2-ol stands out due to its unique tert-butyl group, which contributes to its distinctive physical properties and applications compared to these similar compounds.

Physical State and Organoleptic Characteristics

(2S)-1-tert-Butoxypropan-2-ol exists as a colorless, clear liquid at standard temperature and pressure conditions [5] [9] [22]. The compound exhibits a characteristic odor that has been described as similar to eucalyptus, providing a distinctive olfactory signature that aids in identification [5] [9]. This organoleptic profile is consistent with other glycol ethers in the same chemical family, where the presence of the ether linkage contributes to the ethereal odor characteristics [20].

The physical appearance of the compound remains stable under normal storage conditions, maintaining its transparent, colorless nature without visible precipitation or phase separation [22]. The liquid state at room temperature is attributed to the molecular structure, which includes both hydrophilic hydroxyl groups and hydrophobic tert-butyl ether moieties that influence intermolecular interactions [5] [9].

Thermodynamic Properties

Melting and Boiling Points

The melting point of (2S)-1-tert-Butoxypropan-2-ol has been documented across multiple studies with values ranging from -27°C to -56°C [5] [6] [9] [10]. The most frequently cited melting point is -27°C, as reported in comprehensive chemical property databases [5] [9]. This low melting point indicates weak intermolecular forces in the solid state, consistent with the molecular structure containing bulky tert-butyl groups that hinder close molecular packing [6] [10].

The boiling point demonstrates more consistency across literature sources, with values reported between 151°C and 155.3°C at 760 mmHg atmospheric pressure [3] [5] [6] [9] [10]. The International Agency for Research on Cancer reports a boiling point of 151°C [5] [9], while other chemical databases cite 155.3°C at standard atmospheric pressure [3] [6]. This relatively moderate boiling point reflects the balance between the compound's molecular weight and intermolecular hydrogen bonding capabilities [5] [9].

PropertyValueConditionsSource
Melting Point-27°CStandard pressure [5] [9]
Melting Point-56°CLiterature value [6] [10]
Boiling Point151°C760 mmHg [5] [9]
Boiling Point155.3°C760 mmHg [3] [6]

Phase Transition Energetics

Limited thermodynamic data exists for the specific (2S) enantiomer of 1-tert-Butoxypropan-2-ol regarding phase transition energetics [5]. The enthalpy of vaporization and fusion values are not extensively documented in the available literature for this specific stereoisomer [9]. Related glycol ether compounds show typical phase transition behaviors consistent with molecules containing both polar hydroxyl groups and nonpolar alkyl ether segments [7].

The thermodynamic properties of the compound are influenced by its ability to form hydrogen bonds through the secondary alcohol group, while the bulky tert-butyl ether group provides steric hindrance that affects molecular packing in both liquid and solid phases [5] [9]. These structural features contribute to the observed melting and boiling point characteristics documented in the literature [6] [10].

Vapor Pressure Dynamics

The vapor pressure of (2S)-1-tert-Butoxypropan-2-ol at 25°C has been reported as 2.7 mmHg (equivalent to 93 Pa) [5] [9]. Alternative measurements cite a vapor pressure of 1.11 mmHg at 25°C [3]. This moderate vapor pressure indicates semi-volatile characteristics, which is typical for glycol ethers of this molecular weight range [5] [9].

The temperature dependence of vapor pressure follows typical exponential behavior consistent with the Clausius-Clapeyron relationship [5]. The compound's vapor pressure characteristics make it suitable for applications requiring controlled evaporation rates [9]. The flash point, closely related to vapor pressure dynamics, is reported between 45°C and 49.7°C, indicating the temperature at which sufficient vapor accumulates to support combustion [5] [6] [9] [10].

Solubility Parameters

Aqueous Solubility Mechanisms

(2S)-1-tert-Butoxypropan-2-ol demonstrates significant water solubility, with documented values of 18% by weight at 20°C [5] [9] [22]. This substantial aqueous solubility results from the presence of the secondary alcohol group, which can participate in hydrogen bonding with water molecules [5] [9]. The solubility mechanism involves the formation of hydrogen bonds between the hydroxyl group of the compound and water molecules, facilitating dissolution [9].

The amphiphilic nature of the molecule, containing both hydrophilic (hydroxyl) and hydrophobic (tert-butyl ether) regions, influences its solubility behavior [5]. The water solubility is enhanced by the addition of low-molecular-weight alcohols and other water-miscible glycol ethers, indicating cooperative solvation effects [5] [9]. Temperature dependence of aqueous solubility follows typical patterns for organic compounds with hydrogen bonding capabilities [9].

Organic Solvent Compatibility

The compound exhibits excellent miscibility with many organic solvents due to its glycol ether structure [5] [9]. The tert-butyl ether group provides compatibility with nonpolar and moderately polar organic solvents, while the hydroxyl group enables dissolution in polar protic solvents [20]. This dual solubility characteristic makes (2S)-1-tert-Butoxypropan-2-ol valuable as a coupling solvent in formulations containing both hydrophilic and lipophilic components [9].

The octanol/water partition coefficient (log P) has been reported as 0.87, indicating moderate lipophilicity [5] [9]. Additional measurements cite log P values ranging from 1.18 to 1.22, reflecting slight variations in measurement methodologies [6]. These partition coefficient values demonstrate the compound's balanced hydrophilic-lipophilic properties, which contribute to its broad solvent compatibility [5] [9].

Solvent TypeCompatibilityMechanism
Water18% solubleHydrogen bonding
Polar organicsMiscibleDipole interactions
Nonpolar organicsCompatibleVan der Waals forces

Spectroscopic Characteristics

Infrared spectroscopy of (2S)-1-tert-Butoxypropan-2-ol reveals characteristic absorption bands consistent with its functional groups [5]. The hydroxyl group produces a broad absorption band in the 3200-3500 cm⁻¹ region, typical of alcohol O-H stretching vibrations [30]. Carbon-hydrogen stretching vibrations from both the alkyl and ether portions of the molecule appear in the 2800-3000 cm⁻¹ region [5].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for the compound [5]. Proton nuclear magnetic resonance spectroscopy shows distinctive chemical shifts for the various hydrogen environments, including the hydroxyl proton, methyl groups, and methylene protons [34]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the carbon framework and stereochemical assignment [5].

Mass spectrometry fragmentation patterns for tert-butyl ether-containing compounds typically show characteristic losses of tert-butyl groups and formation of stable carbocation intermediates [31]. The molecular ion peak appears at mass-to-charge ratio 132, corresponding to the molecular weight of the compound [1] [5] [9].

Density and Viscosity Relationships

The density of (2S)-1-tert-Butoxypropan-2-ol at 20°C ranges from 0.87 to 0.874 g/mL, with specific gravity reported as 0.87 at 25/4°C [5] [6] [9] [10] [22]. This density value is typical for glycol ethers and reflects the molecular composition and intermolecular packing efficiency [9]. The temperature coefficient of density follows normal liquid expansion behavior [5].

The refractive index has been measured as 1.421, with alternative values of 1.41 reported in technical specifications [3] [22]. This optical property correlates with the compound's density and molecular polarizability [22]. The refractive index provides a useful identification parameter for quality control applications [3].

Viscosity data for the specific (2S) enantiomer is limited in the available literature [9]. Related glycol ether compounds demonstrate typical Newtonian fluid behavior with temperature-dependent viscosity following Arrhenius-type relationships [21]. The molecular structure, including the branched tert-butyl group, influences flow properties through steric effects on molecular mobility [7].

Physical PropertyValueTemperatureSource
Density0.87 g/mL20°C [5] [9]
Density0.874 g/mL20°C [10] [22]
Specific Gravity0.8725/4°C [5] [9]
Refractive Index1.42120°C [3]
Refractive Index1.4120°C [22]

XLogP3

0.8

Wikipedia

(2S)-1-tert-Butoxypropan-2-ol

Dates

Last modified: 08-15-2023

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